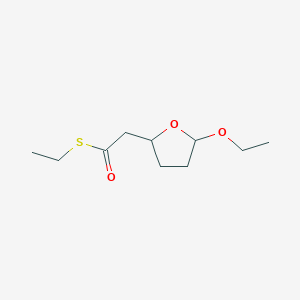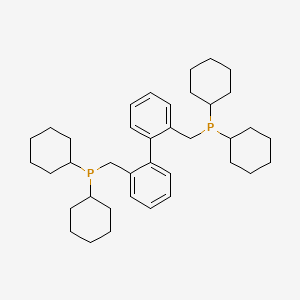![molecular formula C17H15NO3S B12890173 Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]- CAS No. 103789-62-4](/img/structure/B12890173.png)
Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde is a complex organic compound that features a benzaldehyde group linked to an oxazole ring, which is further substituted with a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2-(thiophen-2-yl)oxazole with 4-hydroxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzoic acid.
Reduction: 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzyl alcohol.
Substitution: 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)-2-nitrobenzaldehyde (in the case of nitration).
科学的研究の応用
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
作用機序
The mechanism of action of 4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxazole and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzoic acid:
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzyl alcohol: A reduced form that may serve as an intermediate in organic synthesis.
2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethanol: A related compound with similar structural features but different functional groups.
Uniqueness
4-(2-(5-Methyl-2-(thiophen-2-yl)oxazol-4-yl)ethoxy)benzaldehyde is unique due to its combination of a benzaldehyde group with an oxazole and thiophene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
特性
CAS番号 |
103789-62-4 |
|---|---|
分子式 |
C17H15NO3S |
分子量 |
313.4 g/mol |
IUPAC名 |
4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C17H15NO3S/c1-12-15(18-17(21-12)16-3-2-10-22-16)8-9-20-14-6-4-13(11-19)5-7-14/h2-7,10-11H,8-9H2,1H3 |
InChIキー |
WNUKRMQRSOJFAZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(O1)C2=CC=CS2)CCOC3=CC=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


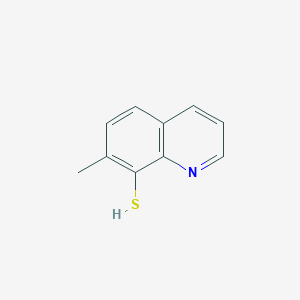
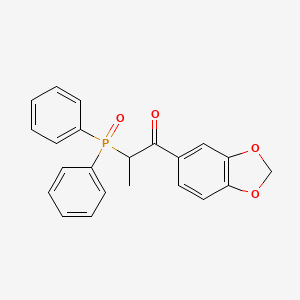
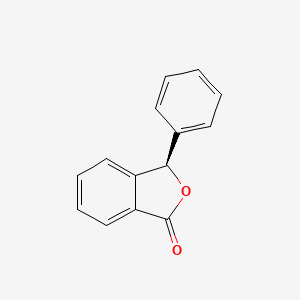
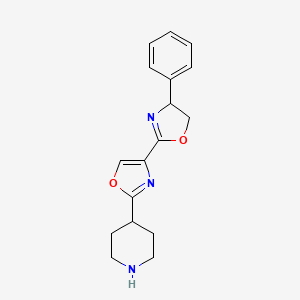
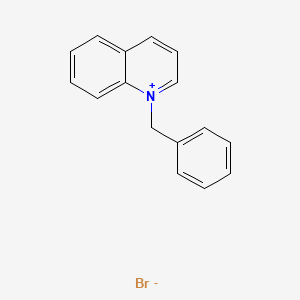
![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)
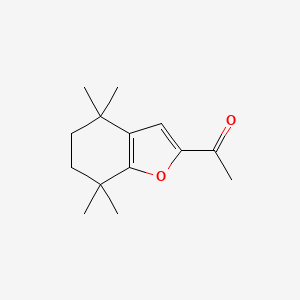
![2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole](/img/structure/B12890142.png)
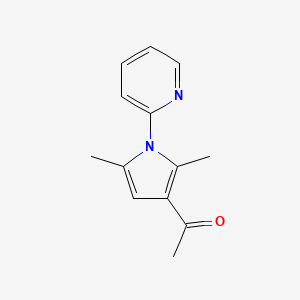
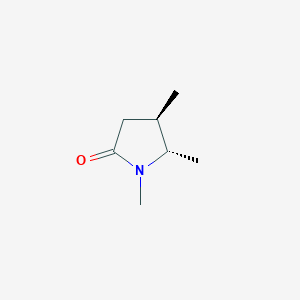
![5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12890156.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
